CCG-1423

Übersicht

Beschreibung

CCG-1423 ist ein niedermolekularer Inhibitor, der für seine Rolle bei der Störung der RhoA-Transkriptionssignalisierung bekannt ist. Es wurde als potenter Inhibitor des myocardin-verwandten Transkriptionsfaktors A (MRTF-A) und des Serumreaktionsfaktors (SRF)-Weges identifiziert, die in verschiedenen zellulären Prozessen, einschließlich der Krebsmetastasierung und Fibrose, entscheidend sind .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von CCG-1423 umfasst mehrere Schritte, darunter die Verwendung von Benzylalkohol, Eisen(III)-Acetylacetonat und anderen Reagenzien. Das Verfahren umfasst in der Regel das Rückflussen in Heptan, gefolgt von Reaktionen mit N-Hydroxyphthalimid, Dimethylazodicarboxylat und anderen Verbindungen . Die stereospezifische Synthese von this compound wurde ebenfalls untersucht, um seine biologische Aktivität zu verbessern .

Industrielle Produktionsverfahren: Während spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen den Standards der organischen Synthese, wobei eine hohe Reinheit und Ausbeute durch sorgfältige Kontrolle der Reaktionsbedingungen und Reinigungsschritte gewährleistet werden .

Chemische Reaktionsanalyse

Arten von Reaktionen: This compound unterliegt hauptsächlich Substitutionsreaktionen, wobei insbesondere die Kernlokalisationssignale von RPEL-haltigen Proteinen angegriffen werden . Es nimmt unter typischen biologischen Bedingungen nicht signifikant an Oxidations- oder Reduktionsreaktionen teil.

Häufige Reagenzien und Bedingungen: Bei den Reaktionen mit this compound werden häufig Reagenzien wie Benzylalkohol, Eisen(III)-Acetylacetonat und N-Hydroxyphthalimid verwendet . Bedingungen wie das Rückflussen in Heptan und Reaktionen bei Raumtemperatur sind üblich .

Hauptprodukte: Zu den Hauptprodukten, die bei Reaktionen mit this compound entstehen, gehören verschiedene Derivate, die die kernspezifische inhibitorische Aktivität gegen den MRTF-A/SRF-Weg beibehalten .

Wissenschaftliche Forschungsanwendungen

This compound wurde umfassend auf seine Anwendungen in der Krebsforschung untersucht, insbesondere bei der Hemmung der Krebszellmigration, Invasion und Metastasierung . Es hat sich gezeigt, dass es die RNA-Synthese reduziert und transkriptionelle Reaktionen hemmt, wodurch es zu einem wertvollen Werkzeug in der Transkriptionsforschung wird .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an die Kernlokalisationssignale von RPEL-haltigen Proteinen wie MRTF-A und MRTF-B bindet . Diese Bindung verhindert die Interaktion zwischen MRTF-A/B und Importin α/β1, wodurch der nukleäre Import dieser Transkriptionsfaktoren gehemmt wird . Die Störung des MRTF-A/SRF-Weges führt zu einer reduzierten Transkriptionsaktivität und der anschließenden Hemmung von zellulären Prozessen wie Migration und Invasion .

Analyse Chemischer Reaktionen

Types of Reactions: CCG-1423 primarily undergoes substitution reactions, particularly targeting the nuclear localization signals of RPEL-containing proteins . It does not significantly participate in oxidation or reduction reactions under typical biological conditions.

Common Reagents and Conditions: The reactions involving this compound often use reagents like benzyl alcohol, iron (III) acetylacetonate, and N-hydroxyphthalimide . Conditions such as refluxing in heptane and reactions at room temperature are common .

Major Products: The major products formed from reactions involving this compound include various derivatives that retain the core inhibitory activity against the MRTF-A/SRF pathway .

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

Mechanism of Action:

CCG-1423 inhibits the transcriptional activity of the serum response factor (SRF) and its coactivator megakaryoblastic leukemia 1 (MKL1). This inhibition occurs downstream of RhoA and prevents MKL from entering the nucleus, thereby blocking gene expression associated with cancer progression.

Key Findings:

- This compound effectively inhibits lysophosphatidic acid-induced DNA synthesis in prostate cancer cells, demonstrating potent activity at concentrations below 1 µM .

- The compound selectively induces apoptosis in RhoC-overexpressing melanoma cells while sparing less aggressive lines, indicating its potential as a targeted cancer therapy .

Case Studies:

- In vitro studies show that this compound reduces cell growth and invasion in various cancer cell lines, including prostate and melanoma cells .

- Its efficacy has been highlighted in functional assays that mimic tumor microenvironments, suggesting a promising role in clinical applications for cancer treatment.

Anti-Angiogenic Properties

Role in Angiogenesis:

this compound has been identified as a potential anti-angiogenic agent by inhibiting endothelial cell migration and cord morphogenesis, which are critical processes in new blood vessel formation.

Research Insights:

- Studies demonstrate that this compound disrupts membrane dynamics in endothelial cells and decreases the expression of actin-binding proteins essential for cell movement .

- In vivo experiments showed reduced sprouting angiogenesis, supporting its role as a therapeutic candidate for diseases characterized by abnormal blood vessel growth .

Metabolic Disorders

Impact on Insulin Resistance:

Recent findings indicate that this compound may improve glucose uptake and tolerance in models of insulin resistance by targeting the MRTF-A/SRF signaling pathway.

Clinical Implications:

- The compound has shown potential in reducing tissue fibrosis and atherosclerotic lesions, suggesting its utility in treating metabolic syndromes and cardiovascular diseases .

- Its ability to modulate metabolic pathways positions this compound as a candidate for further exploration in diabetes treatment .

Neurobiological Applications

Effects on Neuronal Morphology:

Research into this compound's impact on neuronal cells reveals its role in regulating axonal elongation and dendritic morphology.

Findings:

- This compound inhibits axonal growth and affects dendritic complexity without significantly impacting cell viability, indicating its potential use in studying neurodevelopmental processes .

- The interaction with phosphatase and actin regulator 1 (Phactr1) suggests further avenues for research into synaptic function and neuroplasticity .

Summary Table of Applications

Wirkmechanismus

CCG-1423 exerts its effects by binding to the nuclear localization signals of RPEL-containing proteins, such as MRTF-A and MRTF-B . This binding prevents the interaction between MRTF-A/B and importin α/β1, thereby inhibiting the nuclear import of these transcription factors . The disruption of the MRTF-A/SRF pathway leads to reduced transcriptional activity and subsequent inhibition of cellular processes like migration and invasion .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- CCG-100602

- CCG-203971

Vergleich: CCG-1423, CCG-100602 und CCG-203971 teilen ähnliche biologische Aktivitäten, insbesondere bei der Hemmung des MRTF-A/SRF-Weges . This compound hat sich gezeigt, dass es in bestimmten zellulären Kontexten eine höhere Potenz und Spezifität aufweist, wodurch es in einigen Fällen zu einem effektiveren Inhibitor wird . Die stereospezifische Aktivität von this compound unterscheidet es auch von seinen Analoga, wobei das S-Isomer stärkere inhibitorische Wirkungen zeigt .

Biologische Aktivität

CCG-1423 is a small-molecule inhibitor that primarily targets the RhoA signaling pathway, particularly affecting the transcriptional responses mediated by the serum response factor (SRF) and its coactivator, megakaryoblastic leukemia 1 (MKL1). This compound has emerged as a significant player in cancer research and therapeutic development due to its ability to inhibit various pathological processes, including cancer cell migration, tissue fibrosis, and angiogenesis.

This compound functions by disrupting the interaction between MKL1 and importin proteins, which are essential for the nuclear import of MKL1. By binding to the nuclear localization signal (NLS) region of RPEL-domain containing proteins, this compound prevents MKL1 from entering the nucleus, thereby inhibiting MKL/SRF-mediated gene transcription. This action leads to decreased expression of cytoskeleton-regulatory proteins necessary for cell migration and proliferation .

Inhibition of Cancer Cell Proliferation

Research has demonstrated that this compound effectively inhibits the growth of various cancer cell lines, particularly those overexpressing RhoC. For example:

- Prostate Cancer : this compound potently inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells at concentrations below 1 μmol/L.

- Melanoma : It shows significant activity against RhoC-overexpressing melanoma lines (A375M2 and SK-Mel-147) at nanomolar concentrations but is less effective on related lines with lower Rho expression .

Anti-Angiogenic Properties

This compound has been identified as a potential anti-angiogenic agent. Studies indicate that it inhibits endothelial cell (EC) migration and cord morphogenesis in vitro, as well as sprouting angiogenesis ex vivo and in vivo. The compound's effects on EC dynamics include:

- Decreased Membrane Protrusion : Kymography analyses reveal that this compound treatment causes significant defects in membrane protrusion dynamics.

- Reduced Expression of Actin-Binding Proteins : The expression levels of several actin-binding proteins, including profilin1 (Pfn1), are drastically reduced following treatment with this compound, which correlates with impaired angiogenic potential .

Case Studies and Research Findings

Several studies have highlighted the diverse biological activities of this compound:

Eigenschaften

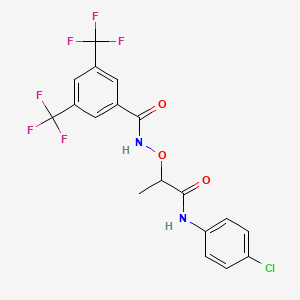

IUPAC Name |

N-[1-(4-chloroanilino)-1-oxopropan-2-yl]oxy-3,5-bis(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF6N2O3/c1-9(15(28)26-14-4-2-13(19)3-5-14)30-27-16(29)10-6-11(17(20,21)22)8-12(7-10)18(23,24)25/h2-9H,1H3,(H,26,28)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMXVSGJIDFLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)Cl)ONC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369392 | |

| Record name | CCG-1423 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285986-88-1 | |

| Record name | CCG-1423 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CCG-1423 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.